7-(Chloromethyl)quinazolin-4-amine
Overview
Description
7-(Chloromethyl)quinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloromethyl group at the 7th position and an amine group at the 4th position in the quinazoline ring imparts unique chemical properties to this compound, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 7-(Chloromethyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to have broad-spectrum antimicrobial properties .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound is effective at relatively low concentrations .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, which regulates biofilm formation . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation and other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .
Action Environment
The action of this compound is influenced by the bacterial environment. Its effectiveness at sub-MICs suggests it may be effective in environments with low concentrations of the compound . .
Biochemical Analysis
Biochemical Properties
Quinazolinone derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinazolinone derivatives have been shown to have broad-spectrum antimicrobial activity and a safe profile on human cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system . This suggests that 7-(Chloromethyl)quinazolin-4-amine may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Metabolic Pathways
Quinazolinone derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)quinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with anthranilic acid, which is a common precursor for quinazoline derivatives.
Formation of Quinazoline Ring: Anthranilic acid undergoes cyclization with formamide to form quinazolin-4-one.
Introduction of Chloromethyl Group: The quinazolin-4-one is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 7th position.
Amination: Finally, the chloromethylated quinazoline is treated with ammonia or an amine source to introduce the amine group at the 4th position, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation Reactions: The amine group at the 4th position can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives are formed.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: Research has indicated potential therapeutic applications in treating bacterial infections and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
Comparison with Similar Compounds
Quinazolin-4-amine: Lacks the chloromethyl group but shares the quinazoline core structure.
7-Methylquinazolin-4-amine: Has a methyl group instead of a chloromethyl group at the 7th position.
4-Aminoquinazoline: Lacks the chloromethyl group and has an amine group at the 4th position.
Uniqueness:
7-(Chloromethyl)quinazolin-4-amine: is unique due to the presence of both the chloromethyl and amine groups, which confer distinct reactivity and biological activity compared to its analogs. The chloromethyl group enhances its potential for nucleophilic substitution reactions, while the amine group contributes to its biological activity.
Properties
IUPAC Name |
7-(chloromethyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBGJHROIMMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650610 | |
Record name | 7-(Chloromethyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323591-38-4 | |
Record name | 7-(Chloromethyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 323591-38-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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